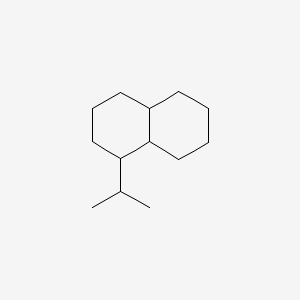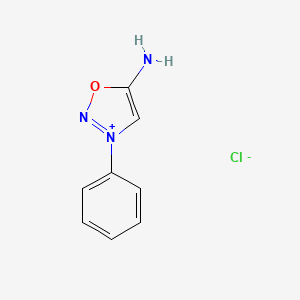
3-Phenylsydnone imine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylsydnone imine monohydrochloride is a heterocyclic compound belonging to the sydnone family. Sydnones are mesoionic compounds known for their unique electronic structures and significant biological activities. The compound is characterized by a phenyl group attached to the sydnone core, which is further modified by an imine group and a hydrochloride moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylsydnone imine monohydrochloride typically involves the condensation of a primary amine with an aldehyde or ketone, followed by cyclization. A common method includes the use of a mechanochemical approach, such as ball-milling, which avoids the use of organic solvents and purification steps . This method is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale mechanochemical synthesis, leveraging the same principles as laboratory-scale methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance yield and efficiency .
化学反応の分析
Types of Reactions
3-Phenylsydnone imine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
3-Phenylsydnone imine monohydrochloride has diverse applications in scientific research:
作用機序
The compound exerts its effects through its mesoionic structure, which allows for unique interactions with biological molecules. It can participate in strain-promoted sydnone-alkyne cycloaddition (SPSAC) reactions, enabling the labeling of proteins and nucleic acids. The molecular targets include cyclooctynes and other strained alkyne derivatives .
類似化合物との比較
Similar Compounds
Sydnone: The parent compound with a keto group instead of an imine group.
Münchnone: Another mesoionic compound with similar reactivity but different electronic properties.
Isomünchnone: A structural isomer of münchnone with distinct reactivity.
Uniqueness
3-Phenylsydnone imine monohydrochloride is unique due to its imine group, which imparts different reactivity and biological activity compared to other sydnones. Its ability to undergo SPSAC reactions makes it particularly valuable in bioorthogonal chemistry .
特性
CAS番号 |
1008-78-2 |
|---|---|
分子式 |
C8H8ClN3O |
分子量 |
197.62 g/mol |
IUPAC名 |
3-phenyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C8H8N3O.ClH/c9-8-6-11(10-12-8)7-4-2-1-3-5-7;/h1-6H,9H2;1H/q+1;/p-1 |
InChIキー |
IUMGUFDITNUNQB-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


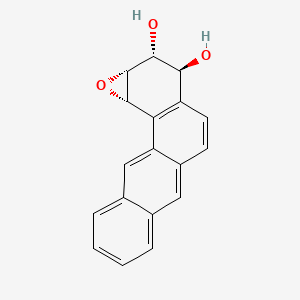
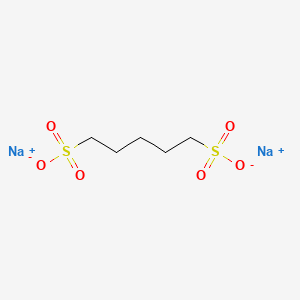
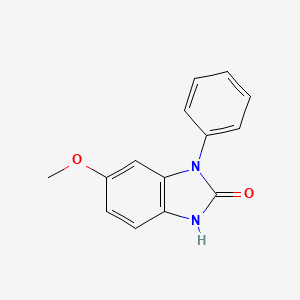

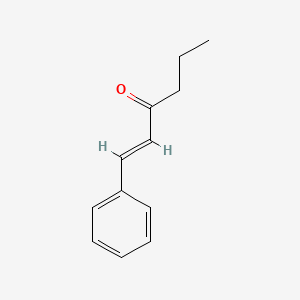
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
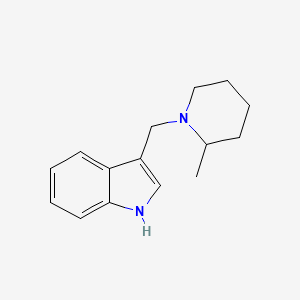
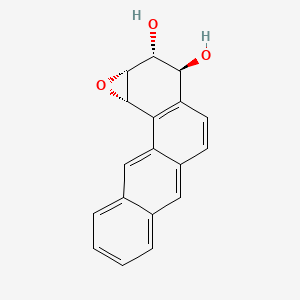
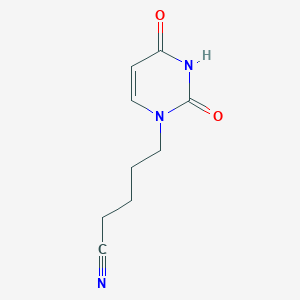

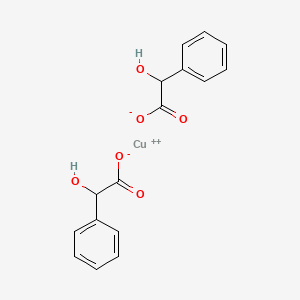
![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
